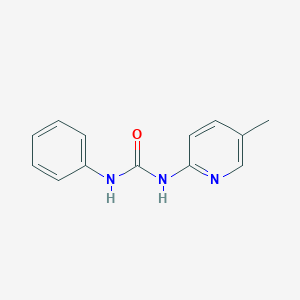![molecular formula C19H22N2O2S B5748506 4-tert-butyl-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5748506.png)
4-tert-butyl-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This inhibition leads to a decrease in the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
Studies have shown that 4-tert-butyl-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide has a variety of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. This compound has also been found to induce apoptosis (cell death) in cancer cells, which may make it a potential anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-tert-butyl-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide in lab experiments is its low toxicity. This makes it a safer alternative to other compounds that may have harmful side effects. However, one limitation is that more research is needed to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for the research of 4-tert-butyl-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is investigating its potential as an anticancer agent, particularly in combination with other compounds. Additionally, more research is needed to understand its mechanism of action and potential applications in other fields, such as agriculture and environmental science.
In conclusion, 4-tert-butyl-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide is a promising compound with potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and mechanism of action.
Métodos De Síntesis
The synthesis of 4-tert-butyl-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide involves the reaction of 2-hydroxy-5-methylbenzenesulfonamide with 4-tert-butylbenzoyl chloride in the presence of triethylamine and carbon disulfide. The resulting compound is a yellow crystalline powder with a melting point of 207-209°C.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide has shown promising results in various scientific research applications. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-tert-butyl-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-12-5-10-16(22)15(11-12)20-18(24)21-17(23)13-6-8-14(9-7-13)19(2,3)4/h5-11,22H,1-4H3,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHYTZRMCSGONZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(5-bromo-2-furoyl)amino]methyl}benzoic acid](/img/structure/B5748424.png)


![N-(4-methoxyphenyl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5748437.png)
![2-[(3-bromobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5748442.png)
![6-bromo-N'-(4-fluorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5748444.png)
![6-{[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5748449.png)

![5-[(2-chlorobenzyl)amino]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5748470.png)

![4-methyl-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5748486.png)
![2-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5748494.png)

